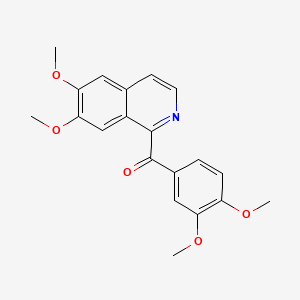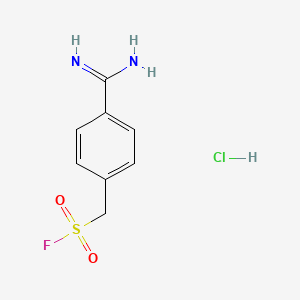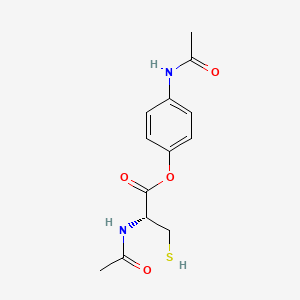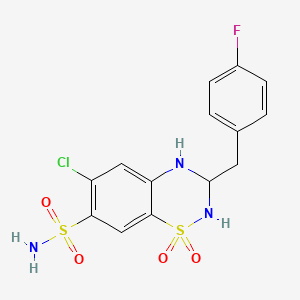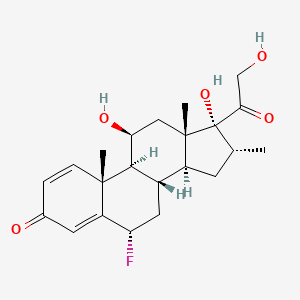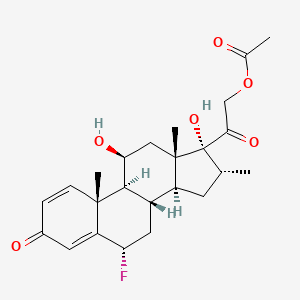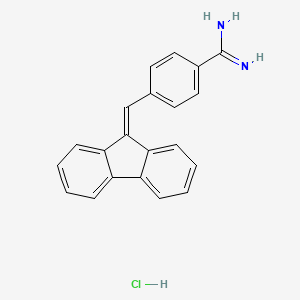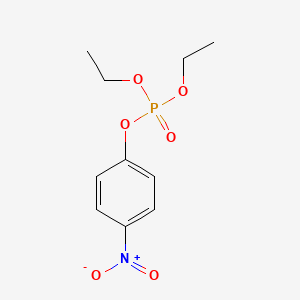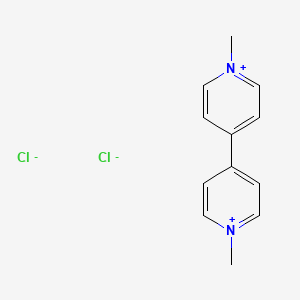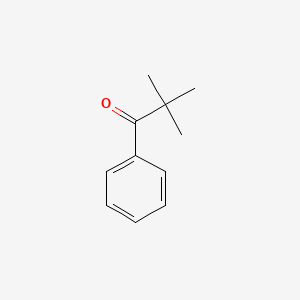
2,2-ジメチルプロピオフェノン
概要
説明
2,2-Dimethylpropiophenone, also known as tert-Butyl phenyl ketone or Pivalophenone, is a chemical compound with the molecular formula C6H5COC(CH3)3 . It has a molecular weight of 162.23 .
Synthesis Analysis
The electrocarboxylation of 2,2-dimethylpropiophenone has been carried out in N-methyl-2-pyrrolidone in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial anode .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpropiophenone is represented by the SMILES stringCC(C)(C)C(=O)c1ccccc1 . The InChI key for this compound is OECPUBRNDKXFDX-UHFFFAOYSA-N . Chemical Reactions Analysis
Complexes of 2,2-Dimethylpropiophenone are capable of catalyzing H-transfer types of reactions between alcohols and aromatic ketones .Physical And Chemical Properties Analysis
2,2-Dimethylpropiophenone is a liquid at room temperature . It has a refractive index of 1.508 , a boiling point of 219-222 °C , and a density of 0.97 g/mL at 25 °C .科学的研究の応用
電気カルボキシル化
2,2-ジメチルプロピオフェノンの電気カルボキシル化は、炭素カソードとアルミニウム犠牲アノードを備えた隔膜なしセルにおいて、N-メチル-2-ピロリドン中で実施されてきた . このプロセスは、有機分子にカルボキシル基を導入するために使用できるため、有機合成の分野で重要である。
その他の化合物の合成
2,2-ジメチルプロピオフェノンは、他の化合物の合成における出発物質として使用できる。 例えば、2,2-ジメチル-1-フェニル-1-プロパノールの調製に使用できる . この化合物は、ポリピロールフィルムにグラフトされたポリ-S-バリンで修飾された二酸化鉛アノードを用いたキネティック分解に供されてきた .
酸化反応における触媒
2,2-ジメチルプロピオフェノンから合成できる2,2-ジメチル-1-フェニル-1-プロパノールは、穏やかな条件下で、ジ-tert-ブチルジアジリジノンを酸化剤とする効率的なCu(I)触媒酸化で使用されてきた . これは、2,2-ジメチルプロピオフェノンが触媒および酸化反応において潜在的な可能性を秘めていることを示している。
材料科学
材料科学の分野では、2,2-ジメチルプロピオフェノンは、特定の種類のポリマーの調製に使用できる。 この化合物の屈折率や密度などの特性 は、この文脈での使用に適している。
化学工業
化学工業において、2,2-ジメチルプロピオフェノンは、様々な化学反応における溶媒または試薬として使用できる。 沸点や密度などのその特性 は、これらの用途に適している。
Safety and Hazards
作用機序
Mode of Action
It has been reported that the electrocarboxylation of 2,2-dimethylpropiophenone has been carried out in n-methyl-2-pyrrolidone in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial anode .
Biochemical Pathways
The compound’s electrocarboxylation suggests it may interact with redox reactions and electron transfer processes .
特性
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECPUBRNDKXFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048209 | |
| Record name | tert-Butyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-16-9 | |
| Record name | 2,2-Dimethyl-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVALOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96BA178UNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


